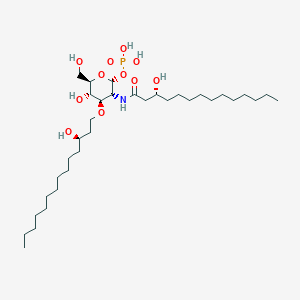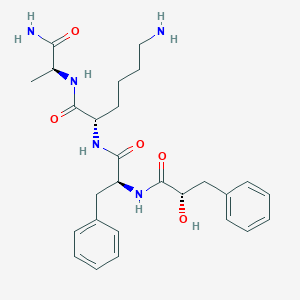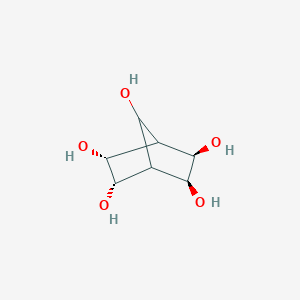![molecular formula C22H26ClN3O3 B236943 methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236943.png)
methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chlorophenyl group, an acetylamino group, and an ethylpiperazinyl group attached to a benzoate core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Acylation Reaction:
Amidation Reaction: Coupling the acylated chlorophenylamine with a benzoic acid derivative.
Piperazine Substitution: Introducing the ethylpiperazine moiety through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials or chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-methylpiperazin-1-yl)benzoate
- Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-phenylpiperazin-1-yl)benzoate
Uniqueness
methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C22H26ClN3O3 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-25-10-12-26(13-11-25)20-9-6-17(22(28)29-2)15-19(20)24-21(27)14-16-4-7-18(23)8-5-16/h4-9,15H,3,10-14H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
AWXGLLJLHXMSIQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)




![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
